2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate
Overview
Description
2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate is a complex organic compound belonging to the benzo[de]isoquinoline family This compound is characterized by its unique structure, which includes a piperidine ring and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether, followed by recrystallization to purify the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzo[de]isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor, where it binds to certain ions or molecules, leading to a detectable signal . This interaction is often mediated by the photoinduced electron transfer (PET) effect, which changes the compound’s fluorescence properties upon binding .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
- 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
- 2-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(4-ethoxy-phenyl)-3-phenylpropionamide
Uniqueness
2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)27-13-12-23-20(25)16-7-5-6-15-18(22-10-3-2-4-11-22)9-8-17(19(15)16)21(23)26/h5-9H,2-4,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDZFPZRGHMFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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